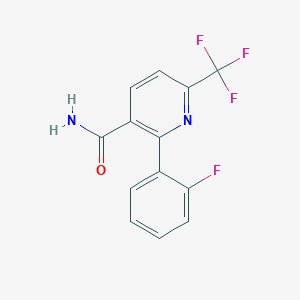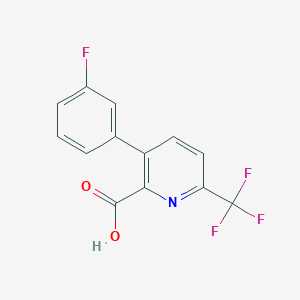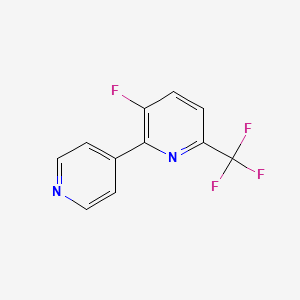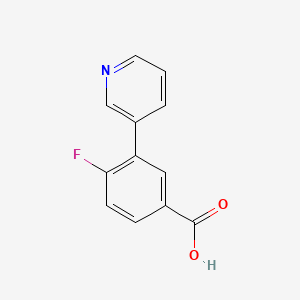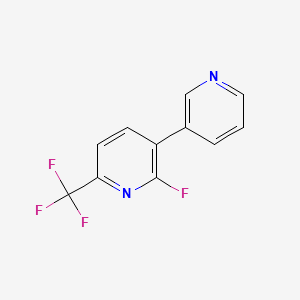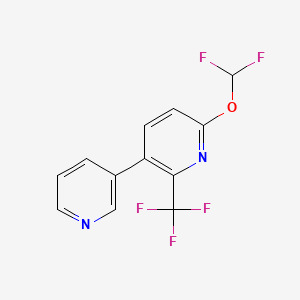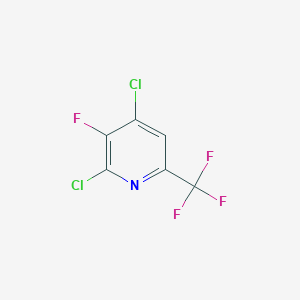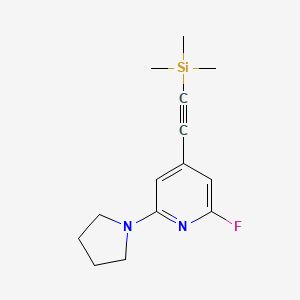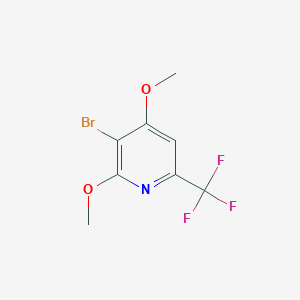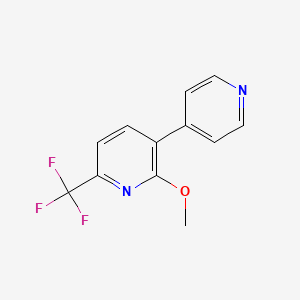
3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Overview
Description
Reagents: The ethylated pyrazole derivative and bromoacetic acid.
Conditions: The reaction is conducted in the presence of a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution and formation of the propanoic acid moiety.
Industrial Production Methods
Industrial production of 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves large-scale batch or continuous processes. The key steps include the synthesis of the pyrazole core, functional group modifications, and purification through crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.
-
Cyclization of Hydrazine Derivatives
Reagents: Hydrazine hydrate, β-ketoester (e.g., ethyl acetoacetate), and an acid or base catalyst.
Conditions: The reaction mixture is heated under reflux for several hours to promote cyclization and formation of the pyrazole ring.
-
Functional Group Modification
Reagents: The synthesized pyrazole derivative, ethyl iodide, and a base (e.g., potassium carbonate).
Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to introduce the ethyl group at position 4.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propanoic acid moiety.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Reactions are performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
-
Substitution
Reagents: Alkyl halides, acyl chlorides.
Conditions: Reactions are conducted in the presence of a base (e.g., sodium hydroxide) in organic solvents.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Similar structure with a methyl group instead of an ethyl group at position 4.
3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid: Similar structure with a butanoic acid moiety instead of a propanoic acid moiety.
3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: Similar structure with an acetic acid moiety instead of a propanoic acid moiety.
Uniqueness
3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-9-7(2)11-12(8(9)3)6-5-10(13)14/h4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRQOTQSSHRKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


